![molecular formula C19H19N3O3 B2722320 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate CAS No. 454229-55-1](/img/structure/B2722320.png)
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate
were not found, there are several methods of synthesis reported in the literature for the preparation of similar compounds . One of the most popular methods involves the cyclodehydration of 1,2-diacylhydrazines using phosphorous oxychloride (POCl3) as a dehydrating agent .
Scientific Research Applications
Environmental Impact and Applications
Toxicity and Environmental Persistence
- Benzotriazole derivatives, including those similar in structure to (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate, are identified as significant corrosion inhibitors used in industrial chemical mixtures. Studies have shown their persistence in the environment and potential toxicity to aquatic organisms, underscoring the importance of understanding their environmental impact (Pillard, Cornell, Dufresne, & Hernández, 2001)[https://consensus.app/papers/toxicity-benzotriazole-derivatives-three-species-pillard/d573d3f2ece557f88c3bdcf03289fa11/?utm_source=chatgpt].
UV Filters in Environmental Samples
- Research on the detection of benzotriazole UV stabilizers in sediment and sewage sludge reveals their widespread use as ultraviolet light filters. The presence of these compounds in the environment raises concerns about their estrogenic activity and the need for monitoring their occurrence and impact (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011)[https://consensus.app/papers/determination-benzotriazole-benzophenone-filters-zhang/e278f207bc205edc955dd2056d19e62f/?utm_source=chatgpt].
Chemical Synthesis and Applications
Chemical Synthesis
- Research into alternative reactions for room-temperature Fujiwara-Moritani reactions highlights the use of tert-butyl perbenzoate, demonstrating the utility of related benzotriazole derivatives in synthetic chemistry for activating coupling reactions under mild conditions (Liu & Hii, 2011)[https://consensus.app/papers/alternative-benzoquinone-roomtemperature-liu/7ecca8f0036759b1a3ed11ea906990da/?utm_source=chatgpt].
Polymer Degradation
- Investigations into the thermal and thermo-oxidative degradation of poly(ethylene terephthalate) and poly(butylene terephthalate) provide insights into the stability and degradation processes of polymers. These studies contribute to our understanding of material longevity and recyclability (Botelho, Queirós, Liberal, & Gijsman, 2001)[https://consensus.app/papers/studies-thermal-degradation-polyethylene-terephthalate-botelho/f18ee4241baa5f8c9b6afbfb9ab29cd0/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary targets of the compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified and summarized.
Result of Action
The molecular and cellular effects of the action of “this compound” are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is an important area of study . These factors can include temperature, pH, and the presence of other compounds, among others.
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-19(2,3)14-10-8-13(9-11-14)18(24)25-12-22-17(23)15-6-4-5-7-16(15)20-21-22/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFZCBYZFGQLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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